molecular formula C15H16N2O2S B3051730 Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide CAS No. 35629-84-6

Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide

Cat. No.: B3051730
CAS No.: 35629-84-6
M. Wt: 288.4 g/mol
InChI Key: WBNXGRRFYWWFBO-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide is an organic compound with the molecular formula C15H16N2O2S. This compound is a derivative of benzenesulfonic acid and is characterized by the presence of a hydrazide group attached to a methyl-substituted phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s sulfonic acid group can also participate in ionic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-methyl-: A simpler derivative without the hydrazide group.

    Benzenesulfonic acid, 4-methyl-, [(2-chlorophenyl)methylene]hydrazide: A similar compound with a chlorine substituent instead of a methyl group.

    Benzenesulfonic acid, 4-methyl-, [(2-nitrophenyl)methylene]hydrazide: A similar compound with a nitro group instead of a methyl group.

Uniqueness

Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide is unique due to the presence of both a hydrazide group and a methyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-N-[(2-methylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-7-9-15(10-8-12)20(18,19)17-16-11-14-6-4-3-5-13(14)2/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNXGRRFYWWFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957013
Record name 4-Methyl-N'-[(2-methylphenyl)methylidene]benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35629-84-6
Record name 4-Methyl-N'-[(2-methylphenyl)methylidene]benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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